3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethylpiperidine moiety and a methyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Ethylpiperidine: The ethylpiperidine moiety can be introduced via nucleophilic substitution reactions. This involves the reaction of the pyrazole intermediate with 2-ethylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring or the piperidine ring, potentially leading to the formation of dihydropyrazoles or reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazoles or reduced piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a modulator of enzyme activity.
Chemical Biology: It serves as a tool compound in chemical biology for probing the function of specific proteins and pathways.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylpiperidine moiety is known to enhance binding affinity to certain central nervous system receptors, while the pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(1-piperidinyl)-1-methyl-1H-pyrazol-4-amine: Lacks the ethyl group on the piperidine ring.
3-(2-methylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine: Has a methyl group instead of an ethyl group on the piperidine ring.
3-(2-ethylpiperidin-1-yl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring.
Uniqueness
3-(2-ethylpiperidin-1-yl)-1-methyl-1H-pyrazol-4-amine is unique due to the specific combination of the ethylpiperidine and methylpyrazole moieties, which confer distinct physicochemical properties and biological activities. This combination can result in enhanced binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-3-9-6-4-5-7-15(9)11-10(12)8-14(2)13-11/h8-9H,3-7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFOUHFUGWCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN(C=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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